molecular formula C17H24N2O5S2 B2745409 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 898405-54-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2745409
CAS RN: 898405-54-4
M. Wt: 400.51
InChI Key: BCLXDDXWRLPABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H24N2O5S2 and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Interactions and Pharmacophore Models : A study by Shim et al. (2002) focused on the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This research involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands, providing insights into the molecular interactions of such compounds (Shim et al., 2002).

  • Synthesis and Bioactivity of Novel Benzamides : Khatiwora et al. (2013) conducted a study on the synthesis, characterization, and bioactivity of novel benzamides, including their metal complexes. This research highlights the potential of benzamide derivatives in various applications, particularly in antibacterial activities (Khatiwora et al., 2013).

  • Nonaqueous Capillary Electrophoresis : A study by Ye et al. (2012) explored nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This research is significant in the context of quality control and pharmaceutical analysis, demonstrating the utility of such compounds in analytical chemistry (Ye et al., 2012).

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) investigated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase activity. This study is relevant in the context of developing therapeutic agents for conditions like Alzheimer’s disease (Sugimoto et al., 1990).

  • Virtual Screening and Biochemical Studies : Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, leading to the discovery of novel compounds with potential applications in inhibiting breast cancer metastasis (Wang et al., 2011).

  • Kappa-Opioid Receptor Antagonism : A pharmacological characterization study by Grimwood et al. (2011) on a compound similar in structure, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, revealed its high affinity as a kappa-opioid receptor antagonist. This research provides insight into the therapeutic potential of such compounds in treating depression and addiction disorders (Grimwood et al., 2011).

  • Dopamine D3 Receptor Ligands : Research by Leopoldo et al. (2002) on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as dopamine D3 receptor ligands highlights the application of similar compounds in the development of central nervous system drugs (Leopoldo et al., 2002).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c1-18(15-8-11-25(21,22)13-15)17(20)14-6-5-7-16(12-14)26(23,24)19-9-3-2-4-10-19/h5-7,12,15H,2-4,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLXDDXWRLPABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.